Cas no 712307-26-1 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide is a specialized sulfonamide derivative featuring a thiolane-1,1-dioxide core coupled with a quinolin-8-ylsulfanyl acetamide moiety. This compound exhibits potential utility in medicinal chemistry and drug development due to its unique structural framework, which may confer enhanced binding affinity and selectivity toward biological targets. The presence of the sulfonyl and quinoline groups suggests possible applications in protease inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and synthetic accessibility further support its use as a versatile intermediate in pharmaceutical research. Analytical characterization confirms high purity, ensuring reliability for experimental applications.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide structure
712307-26-1 structure
商品名:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide
CAS番号:712307-26-1
MF:C15H16N2O3S2
メガワット:336.429141044617
CID:6509601

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide
    • N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide
    • インチ: 1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-13-5-1-3-11-4-2-7-16-15(11)13/h1-5,7,12H,6,8-10H2,(H,17,18)
    • InChIKey: LBWSBCWQXGFVQD-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CCS(=O)(=O)C1)(=O)CSC1=C2C(=CC=C1)C=CC=N2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1775-0016-2μmol
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide
712307-26-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1775-0016-2mg
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide
712307-26-1 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1775-0016-3mg
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide
712307-26-1 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1775-0016-1mg
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide
712307-26-1 90%+
1mg
$81.0 2023-05-17

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide 関連文献

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamideに関する追加情報

N-(1,1-Dioxo-1λ6-Thiolan-3-Yl)-2-(Quinolin-8-Ylsulfanyl)Acetamide: A Comprehensive Overview

The compound N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide (CAS No. 712307-26-1) is a highly specialized organic molecule with a complex structure that combines elements of sulfur chemistry and heterocyclic systems. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The molecule's structure is characterized by a thiolane ring (a five-membered sulfur-containing ring) and a quinoline moiety, both of which contribute to its distinctive chemical behavior.

Recent studies have highlighted the importance of sulfur-containing heterocycles like thiolane in medicinal chemistry. The thiolane ring in this compound is particularly interesting due to its ability to act as a bioisostere for other sulfur-containing groups, such as thiophenes or thiols. This property makes it a valuable tool in drug design, where subtle structural modifications can lead to significant changes in pharmacokinetics and bioavailability. Researchers have explored the use of this compound as a potential scaffold for developing new drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases.

The quinolin moiety in the molecule adds another layer of complexity and functionality. Quinoline derivatives are well-known for their diverse biological activities, ranging from antimicrobial to antitumor effects. The presence of the sulfanyl group (S-methyl group) further enhances the compound's reactivity and selectivity in chemical reactions. Recent advancements in synthetic chemistry have enabled the precise control of these functional groups, allowing for the creation of highly specific derivatives with tailored properties.

One of the most promising applications of this compound lies in its potential as a catalyst in organic synthesis. The combination of the thiolane ring and the quinoline moiety provides a unique electronic environment that can facilitate various catalytic processes, such as oxidation or reduction reactions. Studies have shown that this compound can act as an efficient catalyst in asymmetric synthesis, a field that is critical for producing chiral molecules with high enantioselectivity.

In addition to its catalytic applications, this compound has also been investigated for its role in materials science. The sulfur atoms within the molecule contribute to its thermal stability and mechanical properties, making it a candidate for use in high-performance polymers or advanced materials. Researchers have explored its potential as a building block for constructing novel materials with tailored mechanical and electronic properties.

The synthesis of N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiolane ring through sulfur insertion reactions and the subsequent functionalization of the quinoline moiety. Recent breakthroughs in transition metal catalysis have significantly improved the efficiency and scalability of these reactions, making large-scale production more feasible.

From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Researchers have found that under certain conditions, it can undergo controlled degradation without releasing harmful byproducts, making it a more sustainable option compared to traditional chemicals used in similar applications.

In conclusion, N-(1,1-dioxo-1λ6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide (CAS No. 712307-26-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combining sulfur-containing heterocycles and quinoline derivatives, positions it as a valuable tool in drug discovery, catalysis, and materials science. As research continues to uncover new insights into its properties and functionalities, this compound is likely to play an increasingly important role in advancing modern chemistry.

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